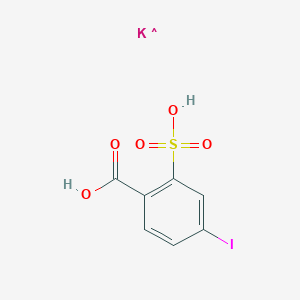
2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzoic acid moiety linked to a 3,5-di-tert-butyl-2-hydroxyphenyl group through an amino linkage
Preparation Methods
The synthesis of 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-2-hydroxybenzaldehyde and 2-aminobenzoic acid.
Condensation Reaction: The aldehyde group of 3,5-di-tert-butyl-2-hydroxybenzaldehyde undergoes a condensation reaction with the amino group of 2-aminobenzoic acid, forming an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form coordination bonds with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-((3,5-Di-tert-butyl-2-hydroxyphenyl)amino)benzoic acid include:
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the same phenolic structure but lacks the benzoic acid moiety.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains a benzotriazole ring instead of the benzoic acid moiety.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Properties
CAS No. |
953018-05-8 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-2-hydroxyanilino)benzoic acid |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)13-11-15(21(4,5)6)18(23)17(12-13)22-16-10-8-7-9-14(16)19(24)25/h7-12,22-23H,1-6H3,(H,24,25) |
InChI Key |
DHSPFFXLOYVPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2C(=O)O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)



![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)


![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)




